molecular formula C8H8N2 B1208307 1-Aminoindole CAS No. 53406-38-5

1-Aminoindole

Cat. No.: B1208307
CAS No.: 53406-38-5
M. Wt: 132.16 g/mol
InChI Key: VUSYGSNEEYEGGX-UHFFFAOYSA-N
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Description

1-Aminoindole is an organic compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The amino group is attached to the first position of the indole ring, making it a derivative of indole

Synthetic Routes and Reaction Conditions:

    Rh(III)-Catalyzed Cyclization: One of the methods to synthesize this compound involves the Rh(III)-catalyzed cyclization of 2-acetyl-1-arylhydrazines with diazo compounds via aryl C–H activation.

    Metal-Free C–H Amination: Another approach involves the oxidative cyclization of electron-rich α-arylhydrazones promoted by phenyliodine bis(trifluoroacetate).

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Mechanism of Action

Target of Action

1-Aminoindole, also known as 1H-indol-1-amine, is a derivative of the indole moiety, which is one of the most widespread heterocycles found in both natural products and biological systems . Indoles have important biological activities including anticancer, antioxidant, anti-inflammatory, antifungal, anticholinesterase, and antibacterial properties .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities . For instance, some indole derivatives have been reported to inhibit topoisomerase 1 (Top1), a crucial enzyme involved in DNA replication and transcription .

Biochemical Pathways

Indoles are found in the essential amino acid tryptophan, the neurotransmitter serotonin, and the neurohormone melanin . They are also involved in the shikimate pathway, which is crucial for the biosynthesis of indoles .

Pharmacokinetics

The pharmacokinetics of similar indole-based compounds have been studied . These studies can provide insights into the potential ADME properties of this compound, but specific studies on this compound are needed for accurate information.

Result of Action

Indole derivatives are known for their diverse biological activities, including anticancer, antioxidant, anti-inflammatory, antifungal, anticholinesterase, and antibacterial properties . Therefore, it can be inferred that this compound may have similar effects, but specific studies are needed to confirm this.

Action Environment

It’s known that the biological activity of indole derivatives can be influenced by various factors, including the chemical structure of the derivative, the nature of the target, and the specific biological context . Therefore, it can be inferred that similar factors may influence the action of this compound.

Biochemical Analysis

Biochemical Properties

1-Aminoindole plays a significant role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as tryptophan synthase and tryptophanase, which are involved in the metabolism of tryptophan. These interactions are crucial for the synthesis and degradation of tryptophan, an essential amino acid. Additionally, this compound has been shown to bind to certain receptors, influencing signal transduction pathways and cellular responses .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling molecules. This modulation can impact processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been reported to affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, it has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways. Additionally, this compound can interact with transcription factors, influencing gene expression and thereby affecting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or extreme pH. Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, toxic or adverse effects have been observed, including alterations in liver and kidney function, and changes in blood biochemistry. Threshold effects have been noted, where certain dosages result in significant changes in physiological and biochemical parameters .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the metabolism of tryptophan. It interacts with enzymes such as tryptophan synthase and tryptophanase, which play key roles in the synthesis and degradation of tryptophan. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Additionally, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can be taken up by cells via active transport mechanisms and can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the bioavailability and activity of this compound within different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects. Specific targeting signals and modifications can direct this compound to particular compartments or organelles, influencing its activity and function within the cell .

Chemical Reactions Analysis

1-Aminoindole undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides, which may involve reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can convert this compound to its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions readily occur on the indole ring due to the presence of π-electrons. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives.

Scientific Research Applications

1-Aminoindole has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Aminoindole can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.

    Tryptophan: An essential amino acid and precursor to serotonin.

    Serotonin: A neurotransmitter involved in mood regulation.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

IUPAC Name

indol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-10-6-5-7-3-1-2-4-8(7)10/h1-6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSYGSNEEYEGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349128
Record name 1-Aminoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53406-38-5
Record name 1-Aminoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 50 ml of N,N-dimethylformamide were added 24.55 g(440 mmol) of potassium hydroxide and 3.201 g(27.3 mmol) of 1H-indole, and 6.15 g (54.4 mmol) of hydroxylamine-0-sulfonic acid was added thereto in small amounts under stirring. After stirring the reaction mixture at room temperature for 1 hour, 50 ml of water was added thereto and it was extracted three times with 100 ml of benzene. The extract was washed with water, dried and concentrated under the reduced pressure. Silica gel column chromatography of the residue using 50% dichloromethane/n-hexane as an eluent gave 1.16 g of the desired compound(32%).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
24.55 g
Type
reactant
Reaction Step One
Quantity
3.201 g
Type
reactant
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
32%

Synthesis routes and methods II

Procedure details

A solution of 33.8 kg (32.8 kg corrected for 97% purity) of hydroxylamine-O-sulfonic acid (HOSA) and 15.8 kg (15.6 kg corrected for 99% purity) of indole in 120.2 kg of N-methylpyrrolidinone (NMP), is prepared and chilled to 0–5° C. A second solution is prepared from 67.0 kg (63.7 kg corrected for 95% purity) of potassium tert-butoxide and 122.6 kg of NMP. An amination vessel is charged with 47.0 kg of NMP and an initial charge of 2.2 kg of the potassium tert-butoxide/NMP solution. The HOSA/indole/NMP solution and the remaining potassium tert-butoxide/NMP solution are then simultaneously and proportionally metered using a metering pumping system consisting of a dual head plunger pump together with coriolis mass flow meters into the amination vessel over a period of 185 minutes while maintaining a reaction temperature of 20–30° C. to yield a solution containing 15.9 kg (90.2% yield) of 1H-indol-1-amine as determined by external standard HPLC assay.
Quantity
33.8 kg
Type
reactant
Reaction Step One
Quantity
15.8 kg
Type
reactant
Reaction Step One
Quantity
120.2 kg
Type
solvent
Reaction Step One
Quantity
67 kg
Type
reactant
Reaction Step Two
Name
Quantity
122.6 kg
Type
solvent
Reaction Step Two
Name
HOSA indole NMP
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
potassium tert-butoxide NMP
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0 (± 1) mol
Type
reactant
Reaction Step Four
Name
potassium tert-butoxide NMP
Quantity
2.2 kg
Type
catalyst
Reaction Step Five
Name
Quantity
47 kg
Type
solvent
Reaction Step Six
Yield
90.2%

Synthesis routes and methods III

Procedure details

Step 1 —Preparation of HOSA/indole solution: A 50-gal glass lined steel reactor is charged with 120.2 kg (116.3 L) NMP under nitrogen purge and slight exhaust, while the reactor temperature is maintained at 19–23° C. With agitation (ca. 130 rpm), charge 33.8 kg (32.8 kg corrected for 97% purity) HOSA in three portions (ca. 15.8 kg, 9.0 kg and 9.0 kg) through the manhole ca. 15–30 min apart. Expect an initial exotherm of 10–15° C. temperature rise. Circulate chilled water through the jacket or use gentle jacket heating to maintain a pot temperature of 20–35° C. (preferably 30–35° C. to facilitate dissolution). Expect dissolution after 1–2 h agitation. Cool the contents of the reactor to a temperature of about 20° C. (10–25° C.) and charge 15.8 kg (15.6 kg corrected for 99% purity) indole through the manhole. After dissolution (several minutes), cool the contents of the reactor to a temperature of about 0–5° C. (−5 to 15° C.), reduce agitation to about 50 rpm and then maintain a temperature at around 0–5° C. (−5 to 15° C.) for the remainder of the process. Step 2—Preparation of the potassium tert-butoxide solution: A 50-gal glass-lined steel reactor equipped with an empty condenser line is charged with 122.6 kg (118.7) NMP under nitrogen purge and slight exhaust, while maintaining the reactor temperature around 17–19° C. (15–22° C.). Charge 67.0 kg (63.7 kg corrected for 95% purity) potassium tert-butoxide (KOtBu) through the manhole at agitation ca. 150 rpm (100–200 rpm). Observe slight exotherm to 20–25° C. Cool if necessary to keep temperature below 25° C. After dissolution is attained (within 15–60 min), stir at about 50 rpm and at a temperature of about 17–25° C. for the remainder of the process. Step 3—Amination: A 150-gal glass-lined steel reactor is charged with 47.0 kg (45.5 L) NMP under nitrogen purge and slight exhaust, and cool to 10–22° C. with agitation at about 180 rpm. Charge an initial amount of about 0.05 equiv of KOtBu solution from step 2 (6.7 mole, total 2.2 kg of the solution). Then simultaneously pump the two solutions prepared above in steps 1 and 2 at the following rates: HOSA/indole solution from step 1 at a rate of 0.8 L/min=0.9 kg/min for 187.4 min total time; and KOtBu solution from step 2 at a rate of 1.0 L/min=1.0 kg/min for 187.4 min total time through sparging tubes (⅜-in o.d. 304 SS tubing) inserted in nozzles at opposite sides of the reactor head (about 180 degrees apart) while maintaining good agitation (>180 rpm) and maintaining the reaction temperature at about 15–30° C., preferably 24–30° C., using chilled water cooling. Monitor the progress of the reaction by withdrawing samples of the reaction mixture for HPLC assay, as further detailed below, at 0.5 equiv. intervals of HOSA charged (every 43 min, 35 sec during the simultaneous reagent feeds). Continue the simultaneous proportional feed until all of the reagents (133.5 mole scale) have been charged and the amination is judged complete as evidenced by HPLC assay. Rinse both of the reactors from steps 1 and 2 with L NMP each and pump the rinse to the 150-gal reactor in this step. The batch from this step is then used, as is, for the next step in the preparation of N-propylidene-1H-indol-1-amine.
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2.2 kg
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116.3 L
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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